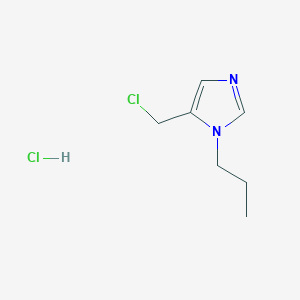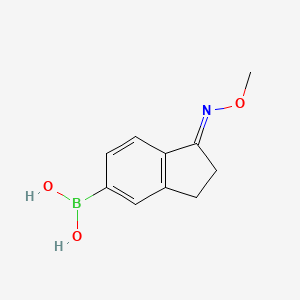![molecular formula C14H11ClN2O2 B3037670 2-[(4-Chlorobenzoyl)amino]benzamide CAS No. 52962-92-2](/img/structure/B3037670.png)
2-[(4-Chlorobenzoyl)amino]benzamide
Übersicht
Beschreibung
“2-[(4-Chlorobenzoyl)amino]benzamide” is an organic compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, so the buyer assumes responsibility to confirm its identity and/or purity .
Synthesis Analysis
The synthesis of benzamides, including “this compound”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C26H18Cl2N2O3 . Its molecular weight is 477.351 .Wissenschaftliche Forschungsanwendungen
Gastroprokinetic Activity
2-[(4-Chlorobenzoyl)amino]benzamide derivatives have been synthesized and evaluated for their gastroprokinetic activity. One such derivative, N-[(4-Benzyl-2-morpholinyl)methyl]-4-chloro-2-[(4-chlorobenzoyl)amino]benzamide, showed potent gastroprokinetic activity, comparable to the standard agent metoclopramide (Kato et al., 1995).
Antispasmodic and Antihypoxic Properties
Benzamides, including this compound derivatives, have been recognized for their physiological activity. Some benzamides have been used as anticonvulsants and exhibit pronounced antispasmodic activity. A study focused on synthesizing and assessing the antispasmodic and antihypoxic activity of these compounds found that they have significant therapeutic potential (Bakibaev et al., 1994).
Neuroleptic Activity
In the field of neuroleptics, benzamide derivatives have been designed and synthesized with the goal of finding potential neuroleptics. Compounds related to this compound were evaluated for their inhibitory effects on stereotyped behavior in rats, and a good correlation between structure and activity was found (Iwanami et al., 1981).
Anticonvulsant Activity
Research into the anticonvulsant activity of this compound and its analogues has been conducted, with some compounds showing superior efficacy compared to standard drugs in certain seizure models (Lambert et al., 1995).
Analysis of Weak Interactions in Crystal Structures
Studies on the aggregation in isomeric imides have involved compounds like 4-chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide. Such research is essential in understanding the molecular interactions and crystal packing of these compounds, which can influence their pharmacological properties (Mocilac et al., 2018).
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Zukünftige Richtungen
Benzamides are used widely in various industries and as an intermediate product in the synthesis of therapeutic agents . The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .
Eigenschaften
IUPAC Name |
2-[(4-chlorobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-7-5-9(6-8-10)14(19)17-12-4-2-1-3-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJRISAHOBSRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3037587.png)
![3-amino-N-(3-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037588.png)
![3-amino-N-(3,4-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037591.png)

![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037594.png)


![2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide](/img/structure/B3037599.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B3037602.png)


